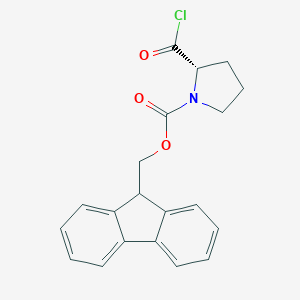
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DFT is widely used in the field of organic synthesis and has shown potential in various scientific research applications.
作用機序
The mechanism of action of DFT is based on its ability to act as a nucleophile. DFT reacts with electrophilic substrates, such as aldehydes, ketones, and imines, to form stable adducts. The reaction proceeds via the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing groups present in DFT.
生化学的および生理学的効果
DFT has been shown to have a wide range of biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. DFT has also been shown to induce cell death in various cancer cell lines, making it a potential anticancer agent.
実験室実験の利点と制限
DFT has several advantages for use in lab experiments. DFT is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. DFT is also a highly reactive reagent that can be used in small quantities, making it a cost-effective option for lab experiments. However, DFT has some limitations, including its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the use of DFT in scientific research. One potential area of research is the development of DFT-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the use of DFT in the development of novel materials, such as polymers and nanoparticles. Additionally, the use of DFT in the synthesis of complex natural products and pharmaceuticals is an area of research that has yet to be fully explored.
Conclusion
In conclusion, DFT is a versatile reagent that has shown potential in various scientific research applications. DFT has unique properties that make it a valuable tool for organic synthesis and the development of novel materials and therapeutics. Further research is needed to fully explore the potential of DFT in these areas and to identify new applications for this promising compound.
合成法
DFT is synthesized by the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with 2-fluoro-2,2-dinitroethanol in the presence of a base. The reaction yields a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
科学的研究の応用
DFT has been extensively used in scientific research due to its unique properties. DFT is a versatile reagent that can be used for the synthesis of various compounds, including heterocycles, peptides, and nucleosides. DFT has also shown potential in the synthesis of DNA and RNA analogs, which can be used as therapeutic agents for the treatment of various diseases.
特性
CAS番号 |
100508-56-3 |
|---|---|
製品名 |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
分子式 |
C7H8FN5O7 |
分子量 |
293.17 g/mol |
IUPAC名 |
2-(2-fluoro-2,2-dinitroethoxy)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C7H8FN5O7/c1-18-4-9-5(19-2)11-6(10-4)20-3-7(8,12(14)15)13(16)17/h3H2,1-2H3 |
InChIキー |
XSDYWUHPATXNBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
正規SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
その他のCAS番号 |
100508-56-3 |
同義語 |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




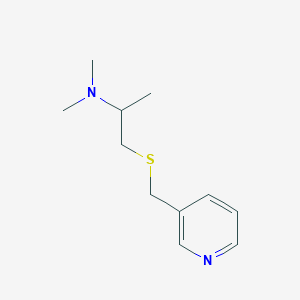
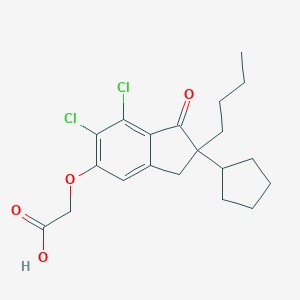
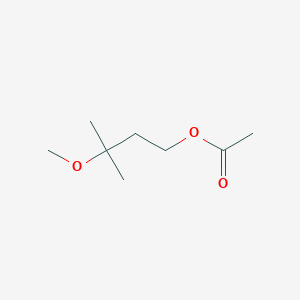


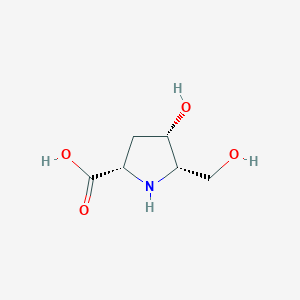
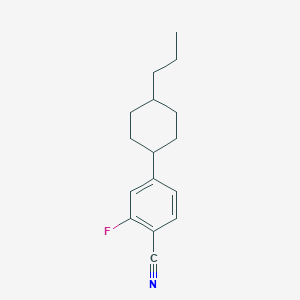
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)



